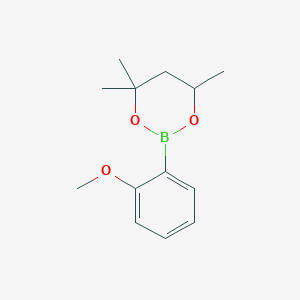2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
CAS No.: 934558-37-9
Cat. No.: VC2732355
Molecular Formula: C13H19BO3
Molecular Weight: 234.1 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 934558-37-9 |
|---|---|
| Molecular Formula | C13H19BO3 |
| Molecular Weight | 234.1 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| Standard InChI | InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3 |
| Standard InChI Key | ALOLSCLBNZSAMC-UHFFFAOYSA-N |
| SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC |
| Canonical SMILES | B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2OC |
Chemical Identity and Structure
Basic Identifiers
2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane belongs to the class of organoboron compounds containing a dioxaborinane ring system. The compound features a methoxy group at the ortho position of the phenyl ring, which distinguishes it from other phenylboronate derivatives. Table 1 summarizes the key chemical identifiers of this compound.
| Parameter | Value |
|---|---|
| CAS Number | 934558-37-9 |
| Molecular Formula | C₁₃H₁₉BO₃ |
| Molecular Weight | 234.10 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
| MDL Number | MFCD28101501 |
Table 1: Chemical identifiers of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Structural Representation
The structural characteristics of this compound include a six-membered dioxaborinane ring with three methyl substituents (at positions 4 and 6) and a 2-methoxyphenyl group directly attached to the boron atom. This arrangement creates a structurally rigid molecule with specific geometric constraints that influence its reactivity. The compound can be represented by the following chemical descriptors:
| Structural Descriptor | Value |
|---|---|
| InChI | InChI=1S/C13H19BO3/c1-10-9-13(2,3)17-14(16-10)11-7-5-6-8-12(11)15-4/h5-8,10H,9H2,1-4H3 |
| InChIKey | ALOLSCLBNZSAMC-UHFFFAOYSA-N |
| SMILES | COc1ccccc1B2OC(C)CC(C)(C)O2 |
Table 2: Structural descriptors for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Physical and Chemical Properties
Physical Characteristics
The physical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are important considerations for its handling, storage, and application in research settings. Based on available data, this compound exists as a solid at room temperature with specific characteristics detailed in Table 3.
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Off-white to white solid |
| Predicted Boiling Point | 342.7±25.0 °C (at 760 Torr) |
| Predicted Density | 1.02±0.1 g/cm³ |
| Melting Point | Not available in literature |
| Refractive Index | Not available in literature |
Table 3: Physical properties of 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Synthesis Methods
Photocatalyzed Borylation Methods
Alternative synthetic approaches include photocatalyzed borylation reactions, which offer milder conditions and potentially higher functional group tolerance. Research on related compounds like 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane demonstrates successful synthesis through photocatalytic methods, achieving yields of up to 84% .
These methods typically involve:
-
Photoactivation of a catalyst
-
Borylation of the aryl substrate
-
Formation of the dioxaborinane ring structure
Spectroscopic Characterization
| Spectral Type | Chemical Shifts and Coupling Constants |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 8.7 Hz, 2H), 6.87 (d, J = 8.7 Hz, 2H), 4.32 (dqd, J = 12.3, 6.2, 3.0 Hz, 1H), 3.82 (s, 3H), 1.85 (dd, J = 13.9, 2.9 Hz, 1H), 1.57 (d, J = 4.6 Hz, 1H), 1.36 (d, J = 4.5 Hz, 6H), 1.33 (d, J = 6.2 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.64, 135.56, 113.14, 77.48, 77.16, 76.84, 70.94, 64.99, 55.20, 46.22, 31.49, 28.31, 23.42 |
Table 4: NMR data for the related compound 2-(4-methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
For 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, the expected NMR profile would show differences in the aromatic region due to the ortho-positioning of the methoxy group, which would create a different coupling pattern compared to the para-substituted analog.
Mass Spectrometry
Mass spectrometry provides valuable information for compound identification and purity assessment. For the related para-substituted compound, GC-MS analysis shows a molecular ion peak at m/z 234.14, which corresponds to the expected molecular weight . The target compound, 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, would have the same molecular weight of 234.10 g/mol .
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| H312 (Harmful in contact with skin) | |
| H332 (Harmful if inhaled) |
Table 5: Hazard information for 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume